molecular formula C8H3BrN2S B11869955 7-Bromobenzo[d]thiazole-2-carbonitrile CAS No. 1188169-99-4

7-Bromobenzo[d]thiazole-2-carbonitrile

Cat. No.: B11869955
CAS No.: 1188169-99-4
M. Wt: 239.09 g/mol
InChI Key: GCUWBLZUMHYQQO-UHFFFAOYSA-N
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Description

7-Bromobenzo[d]thiazole-2-carbonitrile is an organic compound with the molecular formula C8H3BrN2S and a molecular weight of 239.09 g/mol It is a derivative of benzo[d]thiazole, featuring a bromine atom at the 7th position and a nitrile group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromobenzo[d]thiazole-2-carbonitrile typically involves the bromination of benzo[d]thiazole-2-carbonitrile. One common method includes the reaction of benzo[d]thiazole-2-carbonitrile with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromobenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]thiazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

7-Bromobenzo[d]thiazole-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-Bromobenzo[d]thiazole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and nitrile group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole-2-carbonitrile: Lacks the bromine atom at the 7th position.

    7-Chlorobenzo[d]thiazole-2-carbonitrile: Contains a chlorine atom instead of bromine.

    7-Fluorobenzo[d]thiazole-2-carbonitrile: Contains a fluorine atom instead of bromine.

Uniqueness

7-Bromobenzo[d]thiazole-2-carbonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and properties compared to its analogs. The bromine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its biological activity .

Properties

CAS No.

1188169-99-4

Molecular Formula

C8H3BrN2S

Molecular Weight

239.09 g/mol

IUPAC Name

7-bromo-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C8H3BrN2S/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H

InChI Key

GCUWBLZUMHYQQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=N2)C#N

Origin of Product

United States

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